(S)-(+)-1-Cyclohexylethylamine

Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are indispensable components in modern organic synthesis, serving as foundational building blocks for a vast array of high-value molecules. nih.gov Their importance is underscored by their prevalence in pharmaceuticals, agrochemicals, and natural products. researchgate.net Approximately 40% of chiral drugs on the market feature a chiral amine as a core structural element. openaccessgovernment.org The chirality of these amines, meaning their existence in non-superimposable mirror-image forms (enantiomers), is often critical for the biological activity of the final product. openaccessgovernment.org One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects, a fact tragically highlighted by the thalidomide (B1683933) case. openaccessgovernment.org

Chiral amines are widely employed as resolving agents to separate racemic mixtures, as chiral auxiliaries to guide the stereochemical outcome of reactions, and as ligands in asymmetric catalysis. sigmaaldrich.comsigmaaldrich.com The development of efficient methods for the synthesis of structurally diverse and enantiomerically pure chiral amines is, therefore, a significant area of research. sioc-journal.cn

Overview of (S)-(+)-1-Cyclohexylethylamine as a Stereogenic Building Block

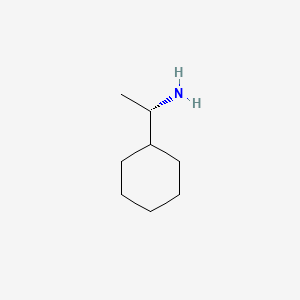

This compound, with the chemical formula C₈H₁₇N, is a colorless to pale yellow liquid. cymitquimica.comchemimpex.com Its structure features a cyclohexyl group and a primary amine functionality, with the stereocenter located at the carbon atom adjacent to the amine group. This specific spatial arrangement makes it a valuable stereogenic building block.

Commercially available with high purity (typically ≥98%) and high enantiomeric excess (ee), it is a sought-after reagent in asymmetric synthesis. chemimpex.com Its high optical purity makes it a valuable starting material for producing enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries. lookchem.com The cyclohexyl group contributes to its hydrophobic character, while the amine group provides basicity and the potential for hydrogen bonding, making it versatile for various chemical transformations. cymitquimica.com

Key Properties of this compound:

| Property | Value |

| CAS Number | 17430-98-7 sigmaaldrich.com |

| Molecular Formula | C₈H₁₇N chemimpex.com |

| Molecular Weight | 127.23 g/mol chemimpex.com |

| Appearance | Colorless to almost colorless clear liquid chemimpex.com |

| Boiling Point | 60 °C at 12 mmHg sigmaaldrich.com |

| Density | 0.856 g/mL at 25 °C sigmaaldrich.com |

| Optical Activity | [α]25/D +3.5°, neat sigmaaldrich.com |

Historical Context of Chiral Cyclohexylethylamine Utilization

The exploration of chirality dates back to the early 19th century with the work of scientists like Étienne-Louis Malus and Jean-Baptiste Biot on polarized light. chiralpedia.com However, it was Louis Pasteur's separation of tartaric acid crystals in 1848 that laid the foundation for understanding molecular asymmetry. chiralpedia.com The subsequent postulation of the tetrahedral carbon by van't Hoff and Le Bel in 1874 provided the theoretical framework for chiral molecules. nih.gov

The synthesis and use of specific chiral amines like 1-cyclohexylethylamine have evolved with the advancements in synthetic organic chemistry. Early methods for preparing optically active 1-cyclohexylethylamine often involved the hydrogenation of chiral α-phenylethylamine using metal catalysts like ruthenium or platinum dioxide. google.com While effective, these methods often relied on expensive heavy metals. google.com

Over time, more efficient and selective synthetic routes have been developed. One notable method is the enantioselective synthesis starting from the hydrogenation of a prochiral enamide, N-(1-cyclohexylvinyl)acetamide, using rhodium complexes with chiral bisphosphine ligands. This approach allows for the selective generation of the (S)-configured product. The continuous development of such synthetic methodologies has made chiral cyclohexylethylamines like the (S)-(+) enantiomer readily accessible for a wide range of applications, from their use as chiral auxiliaries in diastereoselective reactions to their role in the synthesis of complex, biologically active molecules. scielo.br

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-cyclohexylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOPGDJMAJJDG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17430-98-7 | |

| Record name | (S)-(+)-1-Cyclohexylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S + 1 Cyclohexylethylamine

Enantioselective Reduction Strategies for Precursors

Enantioselective reduction of prochiral precursors, such as ketones and their derivatives, represents a cornerstone in the synthesis of chiral amines like (S)-(+)-1-Cyclohexylethylamine. These methods introduce chirality at a key step, thereby defining the stereochemical outcome of the final product.

Asymmetric Reduction of Prochiral Ketoximes and Ketoxime Ethers with Chiral Metal Hydride Reagents

The asymmetric reduction of prochiral ketoximes and their corresponding ethers derived from cyclohexyl methyl ketone is a significant route to this compound. This transformation is often accomplished using chiral metal hydride reagents. For instance, the reduction of cyclohexyl methyl ketone can be achieved with high enantioselectivity using oxazaborolidine catalysts, such as those generated in situ from chiral lactam alcohols and borane (B79455). mdpi.comresearchgate.net One study reported that the reduction of cyclohexyl methyl ketone at room temperature using a specific chiral lactam alcohol and p-iodophenoxyborane proceeded with an enantioselectivity of 90% ee. mdpi.comresearchgate.net The effectiveness of these reagents hinges on the formation of a rigid, chiral environment around the reducing agent, which directs the hydride attack to one face of the C=N double bond of the ketoxime or its ether derivative.

The choice of the chiral ligand and the specific metal hydride are critical factors that influence both the yield and the enantiomeric excess (e.e.) of the resulting amine. While specific data on the direct reduction of cyclohexyl methyl ketoxime to this compound using various chiral metal hydrides is dispersed in the literature, the principle remains a valid and explored strategy in asymmetric synthesis.

Chemoenzymatic Approaches via Stereoselective Enzymatic Transamination from Ketone Substrates

Chemoenzymatic methods, particularly those employing transaminases (TAs), have emerged as powerful and green alternatives for the synthesis of chiral amines. mdpi.comnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high stereoselectivity. mdpi.com In the synthesis of this compound, a transaminase with (S)-selectivity would be used to convert cyclohexyl methyl ketone into the desired amine.

The reaction mechanism involves the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), which accepts the amino group from an amine donor (like L-alanine or isopropylamine) to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. mdpi.com This intermediate then transfers the amino group to the ketone substrate, regenerating the PLP and producing the chiral amine. mdpi.com The deracemization of racemic 1-cyclohexylethylamine has been reported using enantiocomplementary ω-transaminases, achieving high conversion and over 99% e.e. for both (R) and (S) enantiomers. researchgate.net This demonstrates the high stereoselectivity achievable with enzymatic systems.

| Substrate | Enzyme System | Key Features | Reported Enantiomeric Excess (e.e.) |

| rac-1-Cyclohexylethylamine | Enantiocomplementary ω-Transaminases (e.g., ATA-117 and ATA-113) | Deracemization via kinetic resolution and subsequent stereoselective amination of the ketone intermediate. | >99% (for S-enantiomer) researchgate.net |

Catalytic Asymmetric Hydrogenation Routes

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral compounds. acs.org This approach is particularly relevant for the synthesis of this compound from unsaturated precursors.

Ruthenium-Catalyzed Hydrogenation of Aromatic Amine Precursors

An established method for the synthesis of this compound involves the hydrogenation of a chiral aromatic amine precursor, namely (S)-α-phenylethylamine. google.com This process utilizes a metal catalyst, with early work reporting the use of ruthenium on aluminum sesquioxide. google.com The aromatic ring of the phenylethylamine is saturated under hydrogen pressure in the presence of the catalyst, yielding the corresponding cyclohexylethylamine. The chirality of the starting material is retained throughout the hydrogenation process.

More broadly, ruthenium complexes containing chiral ligands are highly effective for the asymmetric hydrogenation of various unsaturated compounds, including imines and enamides, which are precursors to chiral amines. ajchem-b.combohrium.commdpi.com For instance, chiral Ru(II) catalysts with diamine ligands have shown high stereoselectivity in the reduction of aromatic ketones. ajchem-b.com While direct asymmetric hydrogenation of a prochiral enamine or imine leading to this compound is a viable strategy, specific examples in the literature are often part of broader studies on catalyst development. d-nb.info

Hydrolytic Cleavage of N-Acylaminohydroxyphenylarsonic Acid Derivatives

A more complex, multi-step synthetic route involves the use of N-acylaminohydroxyphenylarsonic acid derivatives. A patented method describes the asymmetric hydrogenation of a precursor to form N-acetylaminohydroxyphenylarsonic acid 1-cyclohexylethylamine. google.com This intermediate is then subjected to hydrolysis to yield the final optically active 1-cyclohexylethylamine.

The key steps of this process are:

Asymmetric Hydrogenation: A suitable precursor is hydrogenated in the presence of a catalyst to create the chiral center, resulting in the N-acetylaminohydroxyphenylarsonic acid derivative of 1-cyclohexylethylamine. google.com

Hydrolytic Cleavage: The resulting compound undergoes hydrolysis, typically in the presence of an acid like hydrobromic acid (HBr) in water, to cleave the N-acyl group and the phenylarsonic acid moiety, liberating the free chiral amine. google.com

This method, while intricate, provides a pathway to the desired chiral amine.

Optimization of Stereoselectivity in Synthesis Protocols

Achieving high stereoselectivity is paramount in the synthesis of enantiopure compounds like this compound. Optimization strategies are highly dependent on the chosen synthetic route.

For Enantioselective Reductions: The choice of the chiral ligand or catalyst is crucial. In oxazaborolidine-catalyzed reductions, factors like temperature and the specific borane source can significantly impact enantioselectivity. mdpi.comresearchgate.net For example, the reduction of cyclohexyl methyl ketone showed better enantioselectivity at room temperature compared to other ketones, indicating substrate-specific temperature effects. mdpi.comresearchgate.net

For Chemoenzymatic Approaches: Optimization involves screening for the most selective enzyme and fine-tuning reaction conditions such as pH, temperature, and the choice of amine donor. mdpi.com The use of a pyruvate (B1213749) removal system, for instance, can drive the equilibrium towards product formation in transaminase-catalyzed reactions. researchgate.net

For Catalytic Hydrogenation: The catalyst system, including the metal, the chiral ligand, and any additives, is the primary focus of optimization. ajchem-b.combohrium.com Solvent choice and hydrogen pressure are also critical parameters that can be adjusted to maximize enantiomeric excess. The counteranion of the catalyst has also been shown to control enantioselectivity in certain ruthenium-catalyzed hydrogenations. ajchem-b.com

Application in Asymmetric Synthesis and Catalysis

Chiral Auxiliary Approaches in Stereoselective Transformations

In the realm of stereochemistry, a chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical course of a reaction. nih.gov The auxiliary is later removed, having fulfilled its role of inducing asymmetry.

The use of enantiopure (S)-(+)-1-Cyclohexylethylamine exemplifies the chiral auxiliary approach, particularly in the construction of homochiral metal-organic cages (MOCs). researchgate.netrsc.org By reacting this chiral amine with appropriate subcomponents, enantiopure MOCs can be synthesized. researchgate.net The steric properties of the cyclohexyl group on the amine play a critical role in directing the stereochemistry at the metal centers of the assembly. researchgate.netrsc.org Furthermore, derivatives of chiral amines like (S)-1-Cyclohexylethylamine can be transformed into other functional groups with a high degree of stereochemical inversion, demonstrating their utility in controlling molecular architecture. Current time information in Bangalore, IN. For instance, nucleophilic substitution on 2,4,6-triphenylpyridinium salts derived from aliphatic chiral amines, including (S)-1-Cyclohexylethylamine, proceeds with 96% to 100% inversion of configuration. Current time information in Bangalore, IN.

Ligand Precursor in Metal-Catalyzed Asymmetric Reactions

The amine serves as a precursor for chiral ligands that coordinate to metal centers, forming catalysts capable of mediating asymmetric reactions. Its structural features are fundamental to inducing chirality in the products of these reactions.

A key application of this compound is in directing the self-assembly of complex, chiral supramolecular structures. It facilitates stereochemical communication, which is the transfer of chiral information between different components of an assembly.

In the formation of tetranuclear Fe(II) tetrahedral cages from tris(formylpyridyl)benzene, the use of (S)-1-cyclohexylethylamine as the chiral amine subcomponent results in the diastereoselective formation of a single isomer, the ΔΔΔΔ chiral cage. clockss.orgscispace.comwiley-vch.de This high degree of stereoselectivity indicates a cooperative communication between the metal centers, mediated by the rigid ligands and influenced by the chirality of the amine. clockss.orgscispace.com Remarkably, these assemblies can exhibit "stereochemical memory." When the chiral (S)-1-cyclohexylethylamine subcomponent is displaced by an achiral amine, the cage can retain its ΔΔΔΔ stereochemistry with high enantiomeric excess (up to 99% ee). scispace.comwiley-vch.decam.ac.uk This phenomenon is attributed to a combination of effective stereochemical communication and a stepwise substitution mechanism. wiley-vch.de

Table 1: Stereochemical Outcome in Fe(II) Cage Assembly

| Chiral Amine Subcomponent | Resulting Cage Stereochemistry | Key Finding | Reference |

| (S)-1-cyclohexylethylamine | ΔΔΔΔ isomer | High diastereoselectivity | clockss.org, scispace.com |

| Subsequent replacement with achiral amine | Retention of ΔΔΔΔ configuration (99% ee) | Stereochemical Memory | cam.ac.uk, scispace.com, wiley-vch.de |

The chirality of (S)-1-cyclohexylethylamine directly influences the stereogenic configuration of the metal centers in coordination complexes. Its steric bulk and specific conformation guide the coordination geometry to favor a particular handedness.

As noted previously, the assembly of a tetranuclear Fe(II) cage with (S)-1-cyclohexylethylamine leads to the formation of the ΔΔΔΔ isomer, meaning each of the four iron centers adopts a Δ configuration. clockss.orgscispace.comwiley-vch.de This demonstrates powerful control over the metal-centered chirality. This influence extends to other systems as well. In the synthesis of peptoid oligomers—N-substituted glycine (B1666218) oligomers—incorporating (S)-1-cyclohexylethylamine as a bulky, chiral side chain can induce a helical secondary structure. When these chiral, helical peptoids are used as ligands for a Ruthenium(II) center, the chirality is transferred from the peptoid backbone to the metal center, resulting in the stereoselective formation of the Δ stereoisomer.

Stereochemical Communication in Metal-Organic Assemblies

Stereoselective Formation of Specific Organic Structures

Beyond its use in supramolecular chemistry, the amine plays a role in the synthesis of specific chiral organic molecules.

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis. The catalytic asymmetric aziridination of olefins is a direct route to chiral aziridines. researchgate.net While various chiral catalysts based on metals like cobalt, copper, and rhodium have been developed for this transformation using different nitrene sources, specific literature detailing the direct use of this compound as a ligand or auxiliary in the asymmetric aziridination of olefins is not prominently available in the reviewed sources. researchgate.netrsc.org Research in this area often focuses on other chiral ligands, such as those derived from porphyrins or cinchona alkaloids. researchgate.net

Enantio- and Diastereoselectivity in Host-Guest Systems

This compound serves as a significant chiral molecule in the field of supramolecular chemistry, particularly in studies involving host-guest interactions. Its distinct stereochemistry is utilized both as a chiral guest for recognition by synthetic hosts and as a chiral building block to construct complex, stereochemically-defined supramolecular assemblies. These systems are crucial for understanding the principles of molecular recognition, developing methods for enantiomeric separation, and creating functional chiral materials.

Research has demonstrated the ability of various synthetic hosts to selectively bind this compound or its enantiomer from a racemic mixture. This enantioselective recognition is driven by a combination of non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and steric hindrance, which create a more stable diastereomeric complex with one enantiomer over the other.

Chiral Recognition by Synthetic Hosts

A variety of host molecules have been designed to achieve enantioselective recognition of chiral amines like 1-cyclohexylethylamine. These hosts often feature a pre-organized cavity and strategically placed functional groups that can interact differently with the R and S enantiomers of the guest molecule.

One notable example involves chiral amino-phosphonium salts, which have been shown to exhibit high enantiomeric discrimination for 1-cyclohexylethylamine. nih.govresearchgate.net Research reports a remarkable guest selectivity, attributed to multiple non-covalent interactions between the host and guest molecules. nih.govresearchgate.net Similarly, chiral calixarenes have been employed as hosts. While many chiral receptors show greater affinity for phenylethylamine over its non-aromatic analog, cyclohexylethylamine, due to π-π interactions, they still exhibit enantioselective binding. tubitak.gov.tr For instance, a chiral Schiff base derivative of a calix researchgate.netarene, synthesized using the (R)-enantiomer of 1-cyclohexylethylamine, demonstrated different binding affinities for the enantiomers of phenylethylamine. selcuk.edu.tr This highlights the principle that a chiral host, even one derived from a specific enantiomer, can be used to discriminate between the enantiomers of another chiral compound. selcuk.edu.tr

The table below presents data on the enantioselective recognition of amine guests by a chiral calix researchgate.netarene host (Host 2), which was synthesized using (R)-1-cyclohexylethylamine. The data shows the host's ability to discriminate between the (R) and (S) enantiomers of phenylethylamine.

Table 1: Enantioselective Recognition of Phenylethylamine Enantiomers by Chiral Calix researchgate.netarene Host 2 Host 2 is a chiral Schiff base derivative of calix researchgate.netarene prepared with (R)-1-cyclohexylethylamine.

| Guest Amine | Binding Constant (K) / dm³ mol⁻¹ | Enantioselectivity (K(R) / K(S)) |

|---|---|---|

| (R)-phenylethylamine | 499 | 2.67 |

| (S)-phenylethylamine | 187 |

Data sourced from spectrophotometric titrations in CHCl₃ at 25°C. selcuk.edu.tr

Another study utilized synthetic receptors with isobutyl groups, which formed stable 1:1 complexes with α-cyclohexylethylamine hydrochloride. beilstein-journals.org This system demonstrated a clear preference for the (S)-enantiomer, achieving an enantiomer recognition factor of 2.0. beilstein-journals.org

Role in Diastereoselective Supramolecular Assembly

Beyond being a guest molecule, this compound is instrumental as a chiral auxiliary in the subcomponent self-assembly of complex supramolecular structures, such as metal-organic cages (MOCs). rsc.orgmdpi.com In this approach, the chirality of the amine directs the stereochemistry of the entire assembly, leading to the formation of a single diastereomer.

For example, a homochiral tetranuclear Fe(II) cage with a specific ΔΔΔΔ configuration was assembled using (S)-1-cyclohexylethylamine and a tris(formylpyridyl)benzene subcomponent. mdpi.com The inherent chirality of the amine subcomponent effectively induces single-handedness at the metal centers through steric influences. researchgate.netresearchgate.net A key finding from these studies is the concept of "chirality memory." When the chiral (S)-1-cyclohexylethylamine subcomponent was displaced by an achiral amine, the cage impressively retained its ΔΔΔΔ stereochemistry with a high enantiomeric excess (99% ee). mdpi.com This demonstrates that the chirality is locked into the cage's structure, a phenomenon with potential applications in catalysis and chiral sensing. mdpi.com

These enantiopure hosts, constructed using (S)-1-cyclohexylethylamine, have subsequently been shown to exhibit excellent enantio- and diastereoselectivity in the recognition of other chiral molecules, such as the drug spironolactone (B1682167) and its epimer. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names / Abbreviations |

|---|---|

| This compound | (S)-1-Cyclohexylethylamine, (S)-CY |

| (R)-1-Cyclohexylethylamine | (R)-CY |

| α-Cyclohexylethylamine hydrochloride | |

| (R)-phenylethylamine | |

| (S)-phenylethylamine | |

| Calix researchgate.netarene | |

| Spironolactone | SP |

| Tris(formylpyridyl)benzene | |

| Tris(2-aminoethyl)amine | tren |

| Isobutyl |

Role in Chiral Recognition and Separation Science

Chiral Resolution via Diastereomeric Salt Formation

The formation of diastereomeric salts is a conventional method for resolving racemic mixtures. This process involves reacting a racemic compound with a single enantiomer of a resolving agent, such as (S)-(+)-1-Cyclohexylethylamine, to form a pair of diastereomers. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Resolution of Substituted Mandelic Acids utilizing this compound

This compound has been investigated as a resolving agent for various chiral acids. While racemic 1-cyclohexylethylamine can be effectively resolved using mandelic acid, its application in resolving substituted mandelic acids has yielded unexpected results. rsc.orgsemanticscholar.org Specifically, in the optical resolution of halogenated derivatives such as 2-chloromandelic acid and 4-chloromandelic acid, the use of 1-cyclohexylethylamine as the resolving agent results in practically zero enantiomeric excess. rsc.orgsemanticscholar.org This low efficiency was surprising, as the structural similarity to mandelic acid suggested it would be a suitable agent. rsc.orgsemanticscholar.org The substitution of the halogen atom fundamentally alters the crystallization behavior, leading to a lack of enantiomer discrimination. rsc.orgsemanticscholar.org In contrast, studies involving other substituted acids, such as the resolution of racemic 2-methoxyphenylacetic acid with (R)-(−)-1-cyclohexylethylamine, have demonstrated the potential for achieving high diastereomeric excess through methods like gas antisolvent precipitation. srce.hr

Crystallization Properties of Homochiral and Heterochiral Diastereomeric Salts

The success of chiral resolution depends heavily on the crystallization behavior of the diastereomeric salts formed. When this compound reacts with a racemic acid, it forms two diastereomeric salts: a homochiral salt (e.g., S-amine, S-acid) and a heterochiral salt (e.g., S-amine, R-acid). A detailed analysis of the salts formed between 1-cyclohexylethylamine and chloromandelic acids revealed significant differences in their crystal structures. rsc.org

The homochiral diastereomers (HOM), which are the less soluble salts, were found to crystallize in the orthorhombic P2₁2₁2₁ space group. rsc.orgsemanticscholar.org The heterochiral diastereomers (HET), conversely, crystallize in the lower symmetry monoclinic system (P2₁ or C2 space groups). rsc.orgsemanticscholar.org Thermally, the homochiral diastereomer typically exhibits a higher melting point, which is consistent with it being the less soluble of the pair. semanticscholar.org These distinct crystalline properties are fundamental to achieving separation through fractional crystallization. rsc.orgsemanticscholar.org

Table 1: Crystallographic Data for Diastereomeric Salts of 1-Cyclohexylethylammonium Chloromandelates rsc.orgsemanticscholar.org

| Salt Type | Compound System | Crystal System | Space Group |

| Homochiral | 1-Cyclohexylethylammonium 2-chloromandelate (HOM-2) | Orthorhombic | P2₁2₁2₁ |

| Heterochiral | 1-Cyclohexylethylammonium 2-chloromandelate (HET-2) | Monoclinic | P2₁ |

| Homochiral | 1-Cyclohexylethylammonium 4-chloromandelate (HOM-4) | Orthorhombic | P2₁2₁2₁ |

| Heterochiral | 1-Cyclohexylethylammonium 4-chloromandelate (HET-4) | Monoclinic | C2 |

Formation and Analysis of Double Salts in Optical Resolution Procedures

The primary reason for the failure to resolve 2- and 4-chloromandelic acids with 1-cyclohexylethylamine is the formation of a crystalline "double salt". rsc.orgsemanticscholar.org A double salt, in this context, is a crystalline entity that contains both enantiomers of the acid in a 1:1 ratio along with the optically pure resolving agent. rsc.orgsemanticscholar.org The formation of such a salt is a significant impediment to optical resolution because it co-precipitates both enantiomers, thereby preventing any enrichment and effectively reducing the enantiomeric excess of the product to zero. rsc.orgsemanticscholar.org

The existence of a double salt can be unambiguously confirmed through single-crystal X-ray diffraction. rsc.orgsemanticscholar.org Analysis shows that the powder X-ray diffraction (PXRD) pattern of a double salt is entirely different from the individual patterns of the diastereomers or a simple physical mixture of them. rsc.org The double salts of 1-cyclohexylethylammonium 2- and 4-chloromandelate were found to crystallize in the monoclinic system, similar to the heterochiral salts. rsc.orgsemanticscholar.org

Chromatographic Enantioseparation Techniques

Beyond classical resolution, this compound is relevant to modern chromatographic techniques for enantioseparation. These methods often rely on creating diastereomeric derivatives that can be separated on achiral stationary phases or by direct separation on chiral stationary phases (CSPs).

Supercritical Fluid Chromatography (SFC) of Derivatized Imine Compounds

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages in speed and efficiency. researchgate.netnacalai.com A successful strategy for the analysis of chiral amines like this compound involves their derivatization into imine compounds. researchgate.net For instance, reaction with 3-hydroxypyridine-2-carboxaldehyde (B112167) (HCA) converts the chiral amine into a corresponding chiral imine. researchgate.net

These imine derivatives can then be effectively separated using chiral SFC. researchgate.net A screening of various chiral stationary phases and mobile phase modifiers can identify optimal conditions for resolving the enantiomers of the derivatized amine. researchgate.net This approach was successfully used to resolve a series of chiral amines, demonstrating that imine formation is a viable strategy for enhancing chromatographic analysis via SFC. researchgate.net Studies have shown that for a series of derivatized amines, the imine formed from the (S)-amine often has a more favorable interaction with the chiral stationary phase, causing the derivative of the (R)-amine to elute first. researchgate.net

Enhancing Chromatographic Resolution through Derivatization Strategies

Chemical derivatization is a crucial strategy in analytical chemistry to improve the performance of separation techniques like HPLC and SFC. nih.govxjtu.edu.cn For compounds that are difficult to separate directly or lack strong chromophores for detection, derivatization can introduce functionalities that enhance both separation and detection sensitivity. xjtu.edu.cn

In the context of chiral separations, derivatization of an enantiomeric mixture with a chiral derivatizing reagent (CDR) produces diastereomers. arabjchem.org These diastereomers have different physical and chemical properties and can be separated on standard achiral columns. arabjchem.org The imine-bond formation between chiral amines and HCA is an excellent example of a derivatization strategy that facilitates enhanced chromatographic resolution. researchgate.net This method is particularly valuable as the imine bond can be easily hydrolyzed, allowing for the recovery of the enantiopure amine starting material without racemization. researchgate.net This reversible derivatization enhances the separation process and aids in the assignment of absolute configuration, highlighting its utility in stereoselective synthesis and analysis. researchgate.net

Application of Chiral Stationary Phases (CSPs) in Amine Separations

The separation of enantiomers, particularly of chiral primary amines, presents a significant challenge in analytical chemistry. Chiral Stationary Phases (CSPs) in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are instrumental in achieving this separation. While various CSPs exist, crown ether-based and polysaccharide-based columns have shown particular efficacy in resolving racemic amines. registech.comnih.gov

Crown ether CSPs, such as CrownSil™ columns, are well-suited for separating chiral compounds that contain primary amine groups. registech.com The separation mechanism involves the complexation of the protonated primary amine within the cavity of the 18-crown-6 (B118740) ring of the CSP. registech.com This interaction, often performed under acidic conditions, is crucial for chiral recognition. registech.comnih.gov

Polysaccharide-based CSPs, including those with cellulose (B213188) and amylose (B160209) derivatives, are also widely used for amine separations. nih.govresearchgate.net These CSPs can operate in both normal-phase and polar organic modes. nih.gov For instance, a study screening 39 underivatized chiral primary amines found that a cyclofructan-based CSP successfully resolved all but one of the amines in polar organic mode. nih.gov Interestingly, while butylamine (B146782) was a beneficial mobile phase additive for polysaccharide columns, it hindered the enantiorecognition capabilities of the cyclofructan column, for which triethylamine (B128534) was more suitable. nih.gov In another study, the ChiralPak IF column, a polysaccharide-based CSP, was effective in separating several non-UV absorbing amines in normal phase mode, and a cyclofructan-based column was uniquely able to resolve cyclohexylethylamine in the same mode. nih.gov

The choice of mobile phase and additives is critical for successful separation. Acidic additives are often employed to improve the separation of basic compounds like amines on polysaccharide stationary phases. researchgate.net The enantiomeric separation of (R,S)-1-Cyclohexylethylamine has been specifically noted on a CYCLOBOND I RN stationary phase. sigmaaldrich.com

Gas chromatography (GC) using a proline chiral stationary phase has also been employed for the separation of racemic amines, though this often requires derivatization of the amine. nih.gov

Chiroptical Methods for Enantiomeric Excess Determination

Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, offer a powerful alternative to chromatographic techniques for determining enantiomeric excess (ee). Circular Dichroism (CD) spectroscopy is a key technique in this area. chromatographyonline.com

Circular Dichroism (CD) Based Calibration Curves for Chiral Primary Amine Enantiomeric Excess Values

A significant application of CD spectroscopy is the creation of calibration curves to determine the enantiomeric excess of chiral primary amines. a-z.luscilit.comacs.org This method often involves the use of a chiroptical sensor that interacts with the chiral amine, leading to a measurable CD response. a-z.luacs.orgnih.gov

One approach involves a three-component sensing ensemble. For instance, the reaction of a chiral amine with 2-formyl-3-hydroxyl pyridine (B92270) and Fe(II) forms diastereomeric octahedral complexes that are CD-active. a-z.lu The resulting CD signals can be used to construct calibration curves that correlate the CD response to the enantiomeric excess of the amine, with reported average absolute errors as low as ±5%. a-z.lu Computational models have also been developed to predict the CD response of such sensor systems, allowing for the theoretical creation of calibration curves and the determination of ee for a wide range of chiral amines. acs.orgnih.gov These data-driven approaches can predict ee values with an error of less than 10% compared to experimentally derived curves. nih.gov

The principle behind this technique is that the interaction between the chiral analyte and the sensor creates a species with a distinct chiroptical signature, the intensity of which is proportional to the concentration of that enantiomer. unipd.it Linear correlations between the CD signal and the enantiomeric excess have been established for various chiral compounds. scilit.comunipd.it

Integration of CD Detection with SFC for Stereochemical Analysis

Supercritical Fluid Chromatography (SFC) has become a preferred method for both analytical and preparative chiral separations due to its speed and use of environmentally friendly mobile phases. researchgate.net The integration of a Circular Dichroism (CD) detector with an SFC system (SFC-CD) provides a powerful tool for stereochemical analysis. chromatographyonline.comjasco-global.com This combination allows for the simultaneous separation of enantiomers and the determination of their chiroptical properties. chromatographyonline.comjasco-global.com

The CD detector measures the differential absorption of left and right circularly polarized light, providing information on the absolute configuration of the eluting enantiomers. chromatographyonline.com This is particularly advantageous for compounds like this compound, which lack a strong UV chromophore and can be difficult to detect with standard UV detectors. researchgate.net Derivatization of the amine, for example by reacting it with 3-hydroxypyridine-2-carboxaldehyde (HCA), can introduce a chromophore, making UV detection possible and enhancing the chiroptical response for CD analysis. researchgate.net

SFC-CD systems have been successfully used for the analysis of various chiral compounds, including pesticides and the imine derivatives of chiral amines. researchgate.netjasco-global.com The combination of SFC for separation with CD and mass spectrometry (MS) for detection offers a comprehensive and highly sensitive method for chiral analysis. jasco-global.com

Chirality Sensing in Coordination-Driven Supramolecular Assemblies

For example, the chirality of supramolecular gels formed by achiral molecules can be controlled by the addition of a chiral amine. In one study, the addition of (S)-1-cyclohexylethylamine to an achiral gelator induced a specific helical twist in the resulting supramolecular fibers, which could be observed through Circular Dichroism (CD) spectroscopy. rsc.orgmdpi.com The handedness of the CPL (circularly polarized luminescence) signal from the gel was directly controlled by the chirality of the added amine. rsc.org

In another example, a tetranuclear Fe(II) cage complex prepared with (S)-1-cyclohexylethylamine was formed as a specific (ΔΔΔΔ) chiral isomer. mdpi.com This demonstrates how the chirality of a simple building block can direct the stereochemistry of a much larger, complex assembly. mdpi.com The use of enantiopure amines like this compound in the synthesis of metal-organic cages has been shown to induce single-handedness at the metal centers through steric influences, leading to hosts with excellent enantioselective recognition properties. researchgate.net This principle of chirality transfer is fundamental to creating functional materials for enantioselective separations and catalysis. researchgate.netresearchgate.net

Integration into Supramolecular Chemistry and Coordination Polymers

Chiral Induction in Metal-Organic Frameworks (MOFs) and Assemblies

The chirality of (S)-(+)-1-Cyclohexylethylamine is pivotal for inducing chirality in metal-organic assemblies, leading to structures with controlled handedness. mdpi.comnih.gov This has been demonstrated in the formation of enantiopure metal-organic cages and the amplification of chirality in self-assembled systems. mdpi.comnih.gov

The use of this compound has been instrumental in the diastereoselective synthesis of metal-organic cages. For instance, a homochiral ΔΔΔΔ-Fe(II)4L4 cage was assembled using (S)-1-cyclohexylethylamine and a rigid trialdehyde subcomponent. nih.gov The chirality of the amine directs the stereochemistry at the metal centers, resulting in the formation of a single diastereomer. mdpi.comnih.gov This principle of using a chiral auxiliary is a powerful strategy for achieving enantiopure metal-organic cages, where the steric influence of the chiral amine dictates the single-handedness at the metal vertices. researchgate.net

Furthermore, research has shown that the stereochemistry of these cages can be retained even after the initial chiral amine is replaced by an achiral one, a phenomenon known as stereochemical memory. mdpi.com For instance, the ΔΔΔΔ-Fe(II)4L4 cage initially formed with (S)-1-cyclohexylethylamine retained its stereochemistry with high enantiomeric excess (99% ee) after the chiral amine was displaced by the achiral amine tris(2-aminoethyl)amine. mdpi.comnih.gov

Stereoinduction in Enantiopure Metal-Organic Cage Formation

Hierarchical Assembly of Homochiral Coordination Polymers

The application of this compound extends to the hierarchical assembly of homochiral coordination polymers, where it plays a crucial role in the formation of complex helical and superhelical structures. rsc.orgresearchgate.netnih.gov This is particularly evident in systems utilizing ligands derived from this amine, such as (1-Cyclohexylethyl)aminomethylphosphonic acid. rsc.orgresearchgate.netnih.gov

A novel strategy for generating superhelices of one-dimensional coordination polymers involves the use of ligands derived from this compound, specifically S-(1-cyclohexylethyl)aminomethylphosphonic acid (S-cyampH2). rsc.orgresearchgate.netnih.gov In a notable example, superhelices of S-Tb(cyampH)3·3H2O were successfully obtained. rsc.orgresearchgate.netnih.gov The flexible cyclohexyl groups on the side chains of the ligand are key to this process. rsc.orgresearchgate.netnih.gov

The formation of these superhelical structures follows a "chain-twist-growth" mechanism, a novel mechanism in the field. rsc.orgresearchgate.netnih.gov This strategy has been shown to be applicable to other lanthanide ions as well, suggesting a general route to hierarchically assembled helical coordination polymer materials. rsc.org

The journey from the molecular chirality of the S-cyampH2 ligand to the macroscopic helical morphology of the coordination polymer is a multi-stage process of chiral transcription. rsc.org This process can be broken down into four key stages:

Primary Chiral Structure: The process begins with the inherent configurational chirality of the ligand, which contains a stereogenic center. rsc.org

Secondary Chiral Structure: The coordination of the chiral ligand to metal ions leads to the formation of helical chains, introducing conformational chirality. rsc.org

Tertiary Chiral Structure: The packing of these helical chains results in the formation of a superhelix, a phase chirality. rsc.org

Quaternary Chiral Structure: Further aggregation of these superhelices generates a higher-order chiral structure. rsc.org

In the case of S-Tb(cyampH)3·3H2O, this process results in an exclusively left-handed helical morphology at the macroscopic level. rsc.org

The formation of superhelices is governed by a delicate balance of interchain interactions and conformational dynamics. rsc.org Two critical factors are:

Weak Interchain Interactions: To prevent the tight, parallel packing of the helical chains, the interactions between them must be sufficiently weak. rsc.org Van der Waals forces, being relatively weak, fulfill this requirement, allowing for the necessary flexibility in the assembly process. rsc.orgrsc.orgresearchgate.net

Chain Misalignment: A slight misalignment between adjacent chains is necessary to drive the twisted growth that leads to a superhelix. rsc.org

The conformational isomerism of the cyclohexyl groups appended to the ligand plays a crucial role in inducing this misalignment. rsc.orgrsc.orgresearchgate.net The rapid interconversion between different conformers of the cyclohexane (B81311) ring creates a dynamic mismatch between neighboring chains, promoting the twisting required for superhelix formation. rsc.orgrsc.orgresearchgate.net The introduction of guest molecules, such as acetic acid, can inhibit this conformational flexibility, leading to the formation of crystalline structures instead of superhelices. rsc.org This highlights the critical role of the cyclohexyl group's conformational freedom in the hierarchical assembly of these helical structures. rsc.org

Molecular to Morphological Chirality Transcription in Helical Assemblies

Application in Advanced Materials

The unique properties of this compound make it a valuable component in the design of advanced materials, especially in the rapidly developing area of perovskite technology.

Incorporation into Lead-Free Bismuth-Based Perovskite Materials

Concerns over the toxicity of lead have spurred research into lead-free perovskite alternatives, with bismuth-based materials showing significant promise. researchgate.netnih.govufmg.br this compound and its enantiomer have been successfully incorporated as the organic cation spacer in these lead-free structures, creating chiral hybrid organic-inorganic perovskites. researchgate.netresearchgate.nettum.de

Researchers have also synthesized one-dimensional (1D) lead-halide perovskites using this compound, resulting in materials with the formula (S-CYHEA)PbI₃. nih.gov Although this specific example contains lead, the principle of using this chiral amine to create non-centrosymmetric, 1D perovskite structures is directly applicable to lead-free bismuth analogues. The organic groups are primarily responsible for inducing chirality and removing the material's inversion symmetry. nih.gov

The general formula for these types of hybrid perovskites is often A₃B₂X₉, where 'A' is the organic cation, 'B' is the metal (like Bismuth), and 'X' is the halide. nih.gov The (S)-(+)-1-Cyclohexylethylammonium cation occupies the space between the inorganic [Bi₂Br₉]³⁻ layers, ensuring structural cohesion through hydrogen bonding. nih.gov

Influence on Optical Properties and Electronic Band Structure in Perovskite Thin Films

The introduction of this compound into perovskite structures has a profound impact on their optical and electronic properties. By inducing chirality, the amine breaks the inversion symmetry of the material, enabling second-order nonlinear optical (NLO) responses and chiroptical effects like circular dichroism (CD). researchgate.netrsc.org

In chiral lead-free (R)/(S)-CHEA₄Bi₂BrₓI₁₀-ₓ thin films, a distinct circular dichroism signal is observed. researchgate.netresearchgate.net The spectral range of this CD signal can be tuned from 300 to 500 nm by simply adjusting the bromide-to-iodide ratio (the 'x' value in the formula). researchgate.netresearchgate.net This tunability is a significant advantage for creating materials with tailored chiroptical functionalities for applications in optical communication and semiconductor lighting. researchgate.netresearchgate.net Furthermore, these materials exhibit an optically induced chirality memory that can last for tens of nanoseconds. researchgate.net

Density functional theory (DFT) calculations, combined with experimental measurements, have been used to identify the crystal and electronic band structures of these materials. researchgate.netresearchgate.net The lead or bismuth iodine octahedra typically control the band-edge electronic structure, making the materials good semiconductors, while the organic cation, such as (S)-(+)-1-cyclohexylethylammonium, provides structural stability and unique functionalities like chirality. nih.gov The incorporation of tin (Sn) in place of lead has been shown to decrease the energy bandgap (Eg) and increase disorder in the band gap, demonstrating how composition affects electronic properties. mdpi.com

The integration of achiral cations alongside this compound in the organic layer of 2D perovskite thin films offers another method for tuning their properties. acs.org Studies have shown that the conformation of the 1-cyclohexylethylammonium cation can be easily changed, which may limit the efficiency of chirality transfer to the inorganic framework. acs.org By mixing it with more rigid achiral cations, it is possible to modulate the lattice distortion and, consequently, the optical properties of the thin film. acs.org

The table below summarizes key optical and structural properties of perovskite films incorporating 1-cyclohexylethylamine (CHEA) or its derivatives.

| Perovskite Formula | Crystal System/Space Group | Key Optical/Electronic Property | Reference |

| (R/S-CHEA)₄Bi₂BrₓI₁₀-ₓ | Not Specified | Tunable Circular Dichroism (300-500 nm), Chirality Memory | researchgate.net, researchgate.net |

| (S-CYHEA)PbI₃ | P2₁ | Photoferroelectric, semiconducting | nih.gov |

| (R/S-CYHEA)₆Cu₃Cl₁₂ | I2 | Second Harmonic Generation (NLO coefficient of 3.04 pm V⁻¹) | rsc.org |

| (R-CHEA₁₋ₓPEAₓ)₂PbI₄ | Not Specified | Tunable exciton (B1674681) peak energy and circular dichroism (g_CD) by varying achiral cation fraction (x) | acs.org |

Mechanistic and Stereodynamic Investigations

Stereochemical Communication in Asymmetric Catalytic Systems

In the formation of tetranuclear Fe(II) cage complexes, the use of (S)-(+)-1-cyclohexylethylamine as a chiral subcomponent directs the assembly to favor one specific diastereomer, a ΔΔΔΔ chiral isomer. mdpi.com This demonstrates effective stereochemical communication from the chiral amine to the multiple metal centers within the cage structure. mdpi.com Further studies have shown that this induced chirality can be retained even after the chiral amine is replaced by an achiral one, a phenomenon known as stereochemical memory. acs.org For instance, a cage complex prepared with (S)-1-cyclohexylethylamine retained a significant enantiomeric excess after the chiral amine was substituted, highlighting the robust transfer and retention of chiral information. acs.org

The principle of stereochemical communication extends to organocatalysis as well. Thiourea catalysts derived from this compound have been employed in reactions like the Strecker reaction, demonstrating moderate enantioselectivity. The steric bulk of the cyclohexyl group can also enhance the stability of such catalysts in nonpolar solvents. These examples underscore the role of this compound as a powerful chiral inductor, capable of influencing stereochemical outcomes across different catalytic systems through cooperative communication between chiral elements. mdpi.comub.edu

Isomerism and Stereodynamics of Assemblies involving this compound

The interaction of this compound with other molecules can lead to the formation of complex assemblies with multiple stereocenters, giving rise to various isomers and dynamic stereochemical processes.

Diastereomer Interconversion Studies via Variable Temperature Nuclear Magnetic Resonance

Variable temperature nuclear magnetic resonance (VT-NMR) has been a key technique for studying the dynamic interconversion of diastereomers formed with this compound. nih.gov In one study, the reaction of this amine with a binaphthol-based sensor molecule resulted in the formation of four distinct diastereomers. nih.gov This complexity arises from the presence of three stereocenters: the point stereocenter of the amine, a new point stereocenter at a boron atom, and the axial stereocenter of the binaphthol ligand. nih.gov

The ¹H NMR spectrum at room temperature showed four separate resonances corresponding to these diastereomers. nih.gov Upon heating, these signals coalesced at approximately 95 °C, indicating that the diastereomers are interconverting on the NMR timescale. nih.gov This coalescence behavior confirms the dynamic nature of the assembly. nih.gov

Table 1: VT-NMR Data for Diastereomer Interconversion

| Temperature (°C) | Observation | Reference |

|---|---|---|

| Room Temperature | Four distinct signals for diastereomers observed in ¹H NMR. | nih.gov |

This interactive table summarizes the key findings from the variable temperature NMR studies on the diastereomeric assembly involving this compound.

Analysis of Rate-Determining Steps in Stereodynamic Processes

The study of diastereomer interconversion also provides insights into the rate-determining steps of these stereodynamic processes. The coalescence of all four diastereomeric signals at a single temperature suggests that their interconversion is governed by a common rate-determining step. nih.gov

Reaction Mechanisms in Crystalline-State Photoreactions

This compound has been instrumental as an axial base ligand in studying the mechanisms of photoreactions in the crystalline state, particularly in cobaloxime complexes. These solid-state reactions, where the single-crystal form is retained, offer a unique window into the influence of the crystal lattice on chemical transformations. tandfonline.comresearchgate.net

Racemization and Chiral Transformation in Cobaloxime Complexes

In cobaloxime complexes, a chiral alkyl group attached to the cobalt atom can undergo racemization or inversion of configuration upon photoirradiation. The presence of this compound as a chiral auxiliary ligand in the crystal lattice can significantly influence these processes. researchgate.netresearchgate.net

For example, a complex of [(R)-tert-(butoxycarbonyl)ethyl][(S)-1-cyclohexylethylamine]bis(dimethylglyoximato)cobalt(III) demonstrated partial racemization of the (R)-tert-butoxycarbonyl)ethyl group when exposed to a xenon lamp. researchgate.netresearchgate.net The inversion process did not proceed to completion but converged when the ratio of the R to S enantiomer reached approximately 75:25. researchgate.netresearchgate.net

In another study, a crystal of [(S)-1-cyclohexylethylamine]bis(dimethylglyoximato)[(S)-1-(ethoxycarbonyl)ethyl]cobalt(III) showed a gradual inversion of the (S)-1-(ethoxycarbonyl)ethyl group to the R configuration upon irradiation. tandfonline.comresearchgate.net This transformation also reached a photostationary state, with a final S:R ratio of 18:82. researchgate.net These experiments demonstrate that light can induce significant changes in the stereochemistry of a molecule within a crystal, and the chiral environment provided by ligands like this compound plays a crucial role in directing these transformations. tandfonline.comresearchgate.net

Table 2: Photoreaction Outcomes in Cobaloxime Complexes with this compound

| Initial Chiral Group | Final State (R:S or S:R ratio) | Reference |

|---|---|---|

| (R)-tert-(butoxycarbonyl)ethyl | R:S ≈ 75:25 | researchgate.netresearchgate.net |

This interactive table presents the results of crystalline-state photoreactions, showing the influence of the chiral amine on the final stereochemical composition.

Elucidation of Reaction Cavity Influence on Stereochemistry

The concept of the "reaction cavity" is central to understanding crystalline-state reactions. researchgate.net This cavity is the void space within the crystal lattice that surrounds the reacting group. Its size, shape, and flexibility dictate the feasibility and outcome of a photoreaction. researchgate.netresearchgate.net

In the case of the racemization of the (R)-tert-(butoxycarbonyl)ethyl group, the reaction stopped at a specific R:S ratio because the shape of the reaction cavity for the now-disordered alkyl group became symmetric at that point, preventing further inversion. researchgate.netresearchgate.net This illustrates how the surrounding crystal structure, influenced by the packing of molecules including the bulky this compound ligand, directly controls the extent of the stereochemical change. researchgate.netresearchgate.netresearchgate.net The analysis of these reaction cavities, often through X-ray diffraction, provides a clear mechanism for how the chirality of the crystal environment can be transferred to a reacting molecule, or how the lattice can restrict its movement and thus its reactivity. tandfonline.comresearchgate.net

Computational and Theoretical Chemistry Studies

Molecular Mechanics (MM2/MM3) Calculations on Amine Systems

Molecular mechanics methods, particularly the MM2 and MM3 force fields, have been instrumental in studying the conformational landscapes of amine systems. scribd.com These force fields are parameterized to reproduce experimental data and offer a computationally efficient way to explore molecular structures and energies. scribd.comfiu.edu

Evaluation of Force Field Performance for Amines

The MM2 and MM3 force fields have demonstrated strong performance in the conformational analysis of organic molecules, including amines. researchgate.net These force fields have undergone specific parameterization for amine systems, which contributes to their reliability. scribd.com However, like all force fields, they have limitations. For instance, early versions of MM2 had challenges in accurately modeling the increase in C-H bond lengths when antiperiplanar to a nitrogen lone pair, an effect that was later addressed in versions of MM3. scribd.com Studies comparing various force fields have often found that MM2 and MM3 provide good performance for conformational analysis. fiu.eduresearchgate.net

The performance of these force fields can be evaluated by comparing calculated properties, such as conformational energies and geometries, with experimental data or higher-level quantum mechanical calculations. researchgate.net For cyclic amines, MM2 has shown good agreement with experimental data for parameters like puckering angles. scribd.com

Conformational Analysis and Structural Investigations

Molecular mechanics calculations are frequently used to investigate the conformational preferences of molecules like (S)-(+)-1-Cyclohexylethylamine. The molecule possesses a rotatable bond between the chiral center and the cyclohexyl ring, leading to different spatial arrangements of the substituents. Conformational analysis helps identify the most stable conformers and the energy barriers between them.

For the related 1-cyclohexylethanamine, the equatorial conformation, where the ethylamine (B1201723) group is positioned equatorially on the cyclohexane (B81311) ring, is favored. This preference minimizes steric clashes. Molecular mechanics calculations can quantify the energy differences between various conformers. For instance, in a study of diastereomeric complexes of 1-cyclohexylethylamine with β-cyclodextrin, molecular dynamics simulations using force fields like AMBER, MM2, and MM3* were employed to study the inclusion complexes. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules with a good balance of accuracy and computational cost. For this compound, DFT calculations have been particularly valuable in understanding its role in advanced materials and its intermolecular interactions.

Electronic Band Structure Determination in Chiral Perovskite Materials

This compound has been used as a chiral organic cation in the formation of hybrid organic-inorganic perovskites. nih.govnih.govresearchgate.netacs.org These materials are of interest for applications in optoelectronics and spintronics due to their unique properties. nih.govacs.org DFT calculations are crucial for determining the electronic band structure of these chiral perovskites. nih.govresearchgate.netacs.orgacs.orgresearchgate.net

Stabilization of Crystalline Materials through Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in the structure and stability of crystalline materials containing this compound. The primary amine group of the molecule can act as a hydrogen bond donor. biosynth.com DFT calculations can provide detailed insights into the nature and strength of these hydrogen bonds.

Prediction of Chiroptical Properties

Chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), are defining characteristics of chiral molecules. Computational methods are increasingly used to predict and interpret these properties.

Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption and CD spectra of chiral molecules. frontiersin.org For this compound, such calculations can help to correlate its absolute configuration with its observed chiroptical response. In a study involving a zinc-containing hemiporphyrazine, the presence of (S)- or (R)-1-cyclohexylethylamine induced CPL signals, demonstrating the influence of the chiral amine on the photophysical properties of the system. frontiersin.org

Furthermore, in the study of chiral perovskites containing (S)-1-cyclohexylethylamine, the observed circular dichroism was investigated using DFT calculations. nih.govresearchgate.netacs.org These theoretical models help to explain how the chirality of the organic cation is transferred to the inorganic framework, giving rise to the material's chiroptical properties. acs.org

Data-Driven Prediction of Circular Dichroism-Based Calibration Curves

A significant area of research has been the use of data-driven approaches to predict the circular dichroism (CD) response of chiral amines like this compound. nih.govacs.orgfigshare.com This methodology aims to streamline the process of determining the enantiomeric excess (ee) of a sample, a critical parameter in pharmaceutical and chemical synthesis. nih.gov

In a notable study, a three-component chiroptical sensor was developed to analyze a range of chiral primary amines, including this compound. nih.govacs.org The principle of this sensor relies on the formation of a dynamic covalent assembly that translates the point chirality of the amine into a measurable CD signal. nih.gov Researchers have employed computational methods to create a predictive model that correlates the structural features of the amine to the resulting CD response. nih.govacs.org

This predictive model was built by parameterizing a training set of twelve α-chiral primary amines, which included this compound, based on their electronic and steric properties. nih.govacs.org By using LASSO (Least Absolute Shrinkage and Selection Operator) regression, a multivariate equation was derived that could forecast the CD signal intensity at 100% enantiomeric excess. nih.gov This allows for the generation of theoretical calibration curves, potentially eliminating the need for extensive experimental calibration for each new analyte. nih.gov The average difference between the predicted and experimentally determined calibration curves for the set of amines was found to be a promising 8.7%. nih.gov

The study demonstrated that theoretical calibration curves generated by the model could be used to determine the enantiomeric excess of unknown samples with an error of less than 10% compared to traditional experimental methods. nih.govacs.org

Table 1: Research Findings on Data-Driven CD Calibration Curve Prediction

| Research Focus | Key Finding | Citation |

|---|---|---|

| Predictive Model | A multivariate equation successfully predicted the CD response of a three-component sensor for chiral amines. | nih.govacs.org |

| Analyte Studied | This compound was included in the training set of 12 chiral primary amines. | nih.govacs.org |

| Accuracy | The average difference between predicted and experimental calibration curves was 8.7%. | nih.gov |

Stereochemical Modeling and Parameterization for Chiral Sensors

The development of effective chiral sensors is deeply rooted in the principles of stereochemical modeling and parameterization. For this compound, understanding its three-dimensional structure and how it interacts with a sensor molecule is paramount for predicting its chiroptical properties.

When this compound interacts with the three-component chiroptical sensor mentioned previously, a complex with multiple stereocenters is formed. This includes the point stereocenter of the amine itself, a point stereocenter on the boron atom of the sensor, and an axial stereocenter on the sensor's binaphthol ligand. nih.gov This interaction results in the formation of four possible diastereomers. nih.gov

The dynamic nature of these diastereomers in solution has been confirmed using techniques such as variable-temperature nuclear magnetic resonance (VT-NMR). For the complex formed with this compound, the distinct signals of the four diastereomers were observed to coalesce at approximately 95 °C. nih.gov This indicates a dynamic equilibrium, with the rate-determining step likely being the dissociation of the nitrogen-boron dative bond. nih.gov

Computational parameterization is key to building a predictive model. Sterimol parameters, which describe the steric bulk of a substituent in terms of its length and width, are prime candidates for such computational approaches. nih.gov These, along with electronic parameters, allow for a quantitative description of the amine's structure, which can then be correlated with the observed CD signal. nih.govacs.org This approach of using computationally derived parameters moves towards a more universal method for predicting the analytical response of chiral molecules, reducing the reliance on experimentally derived parameters which are not available for all compounds. nih.gov

The successful modeling and parameterization of chiral amines like this compound pave the way for the rational design of new and improved chiral sensors with broader applications. sci-hub.se

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Derivatives and Analogues of S + 1 Cyclohexylethylamine

Synthesis of Substituted 1-Cyclohexylethylamine Derivatives

The synthesis of substituted derivatives from (S)-(+)-1-Cyclohexylethylamine is achieved through several established chemical reactions. The amine group can readily participate in nucleophilic substitution and condensation reactions. For instance, reaction with alkyl halides or acyl chlorides can produce N-alkylated and N-acylated derivatives, respectively.

More complex derivatives have been synthesized for applications in asymmetric catalysis and materials science.

Chiral Ligands for Catalysis: Chiral naphthyridine-diimine (NDI) ligands can be prepared by condensing (S)-1-cyclohexylethylamine with 2,7-diacetyl-1,8-naphthyridine. sci-hub.se These C2-symmetric chiral ligands are effective in stabilizing metal-metal bonds in dinickel catalysts used for asymmetric [4+1]-cycloaddition reactions. sci-hub.se Similarly, tetraamide bisdiazaphospholane ligands, used in rhodium-catalyzed asymmetric hydroformylation, have been synthesized by reacting a tetraacyl fluoride (B91410) precursor with (S)-cyclohexylethylamine. wisc.edu

Organocatalysts: A chiral organocatalyst was synthesized by reacting this compound with a diazadioxocalix researchgate.netarene researchgate.nettriazine-based starting material. dergipark.org.tr This catalyst demonstrated high yield and enantioselectivity in asymmetric Michael reactions. dergipark.org.tr

Supramolecular Hosts: Novel chiral Schiff base derivatives of calix google.comarenes have been prepared through the reaction of 5,17-diformyl-25,27-dipropoxy-26,28-dihydroxycalix google.comarene with (R)-(+)-1-cyclohexylethylamine. selcuk.edu.tr These host molecules exhibit molecular recognition abilities and enantioselectivity for certain amine guests. selcuk.edu.tr

Optically Active Polymers: Optically active polyamines have been synthesized via the polycondensation of chiral 1-cyclohexylethylamine with p-xylylene dibromide. researchgate.net These polymers are of interest for developing novel materials with specific higher-ordered structures. researchgate.net

Functionalization for Specific Ligand Applications

The modification of this compound to create ligands for metal coordination is a key area of research. The introduction of additional coordinating groups, such as phosphonates, allows for the formation of stable and structurally interesting coordination polymers.

A significant functionalized derivative is (1-cyclohexylethyl)aminomethylphosphonic acid, commonly abbreviated as cyampH2. researchgate.netrsc.orgrsc.orgnih.gov This chiral aminophosphonic acid is prepared from its parent amine, (S)- or (R)-1-cyclohexylethylamine. rsc.org The cyampH2 ligand has been extensively used to construct homochiral coordination polymers, particularly with lanthanide ions, leading to materials with unique structural and physical properties. rsc.orgnih.govnih.gov

The flexible cyclohexyl groups on the side chains of the ligand play a crucial role in the hierarchical assembly of these coordination polymers. rsc.orgnih.gov They induce weak van der Waals interactions between polymer chains and allow for chain misalignment, which can drive the formation of complex helical and superhelical structures. rsc.orgnih.gov

A notable example is the synthesis of superhelices of S- or R-Tb(cyampH)3·3H2O (S-1H, R-1H). rsc.orgrsc.orgnih.gov These materials are formed through a "chain-twist-growth" mechanism, demonstrating how chirality at the molecular level can be translated into macroscopic helical structures. rsc.orgnih.gov

Furthermore, cyampH2 has been used to synthesize a series of enantiopure coordination polymers with dysprosium(III). nih.gov The specific structure obtained—such as block-like crystals, superhelices, nanorods, or superlong nanowires—can be controlled by adjusting the pH of the reaction mixture and the specific carboxylic acid used as a regulator. nih.gov Some of these dysprosium phosphonate (B1237965) materials exhibit slow magnetization relaxation, which is characteristic of single-molecule magnet (SMM) behavior. nih.gov

| Compound Formula | Abbreviation | Morphology | Structural Feature |

|---|---|---|---|

| S-, R-Dy(cyampH)3 ⋅ CH3COOH ⋅ 2H2O | S-1, R-1 | Block-like crystals | Neutral chain structure with phosphonate ligand |

| S-, R-Dy(cyampH)3 ⋅ 3H2O | S-2, R-2 | Superhelices | Neutral chain structure with phosphonate ligand |

| S-, R-Dy(cyampH)2(C2H5COO) ⋅ 3H2O | S-3, R-3 | Superlong nanowires | 1D neutral chain with phosphonate and propionate (B1217596) ligands |

| S-, R-Dy(cyampH)3 ⋅ 0.5C2H5COOH ⋅ 2H2O | S-4, R-4 | Nanorods | Neutral chain structure with phosphonate ligand |

Quinoline-4-carboxamide Derivatives Incorporating (S)-1-Cyclohexylethylamine Moieties

(S)-1-Cyclohexylethylamine is a key component in the synthesis of certain quinoline-4-carboxamide derivatives, which have been investigated for their potential as receptor antagonists. researchgate.netgoogle.com The synthesis typically involves an amidation reaction where the amine group of (S)-1-cyclohexylethylamine forms an amide bond with the carboxylic acid group at the 4-position of the quinoline (B57606) ring. researchgate.netresearchgate.net

Future Research Directions and Emerging Applications

Development of Advanced Catalytic Systems for Enantioselective Synthesis

The synthesis of chiral amines is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where enantiomeric purity is often crucial for biological activity. nih.govacs.orglookchem.comwiley.comchemimpex.com Future research is heavily invested in developing more advanced and efficient catalytic systems for the enantioselective synthesis of these vital compounds.

A primary focus is the advancement of asymmetric hydrogenation, a powerful technique for producing chiral amines. nih.govacs.org Research is geared towards the discovery and optimization of novel chiral ligands, including a wide array of phosphorus-containing ligands and N-heterocyclic carbenes, to be paired with transition metals like iridium, rhodium, and ruthenium. nih.govacs.orgajchem-b.com These catalytic systems are being designed to offer higher enantioselectivity, broader substrate scope, and improved catalytic efficiency for the asymmetric hydrogenation of imines, enamines, and related unsaturated compounds. nih.govacs.org

Furthermore, biocatalysis is emerging as a powerful and "green" alternative to traditional chemocatalysis. nih.govbohrium.com Enzymes such as transaminases, amine oxidases, and imine reductases are being engineered through techniques like directed evolution and rational design to enhance their substrate specificity, stability, and catalytic efficiency for the synthesis of complex chiral amines. nih.govrochester.edumdpi.com The development of these enzymatic routes promises more sustainable and efficient manufacturing processes for chiral amines. nih.govbohrium.com

Design of Novel Chiral Materials and Supramolecular Assemblies

The inherent chirality of (S)-(+)-1-Cyclohexylethylamine makes it a valuable building block for the creation of novel chiral materials and complex supramolecular structures. lookchem.comnih.gov These materials are of interest for their potential applications in chiral recognition, separation, and asymmetric catalysis. nih.gov

Research in this area explores the use of this compound and its derivatives in the synthesis of optically active polymers and coordination polymers. nih.govresearchgate.net For instance, it has been used to induce chirality in supramolecular gels, where the amine's molecular chirality is transferred to the larger assembly, controlling its handedness. rsc.orgmdpi.comrsc.org This ability to dictate the chirality of a supramolecular structure opens doors for the development of "smart" materials with tunable chiroptical properties.

Furthermore, this compound has been incorporated into the structure of one-dimensional perovskites, creating chiral and electrically switchable photoferroelectric materials. nih.gov It has also been used in the formation of tetrahedral metal cages where it directs the stereochemistry of the resulting assembly. mdpi.com The design of such intricate, functional chiral architectures at the molecular and supramolecular levels remains a vibrant area of investigation.

Advancement in High-Throughput Screening (HTS) and Analytical Methodologies for Chiral Amines

The development of new catalysts and chiral materials necessitates rapid and reliable methods for determining enantiomeric excess (ee) and reaction yield. nih.govnih.gov Consequently, a significant research effort is directed towards advancing high-throughput screening (HTS) and analytical techniques for chiral amines.

Current research is focused on developing novel optical and spectroscopic methods that are amenable to HTS platforms. nih.govnsf.gov This includes fluorescence-based assays where chiral amines interact with sensor molecules to produce a measurable change in fluorescence, allowing for the rapid determination of both concentration and enantiomeric excess. nih.govnih.gov Circular dichroism (CD) spectroscopy is another powerful tool being adapted for HTS, where the interaction of a chiral amine with a probe molecule induces a distinct CD signal that can be correlated to its absolute configuration and enantiomeric composition. nsf.gov

NMR spectroscopy-based methods are also being refined for faster and more efficient analysis of chiral amines. rsc.orgrsc.orgdoi.org This involves the use of chiral derivatizing agents that react with the amine to form diastereomers with distinct NMR signals, allowing for the direct determination of enantiomeric excess by integration. rsc.orgrsc.org Additionally, mass spectrometry techniques are being explored for their potential in the rapid analysis of chiral mixtures. ucdavis.edu The development of these advanced analytical tools is crucial for accelerating the discovery and optimization of new asymmetric synthetic methods and chiral materials. nih.govacs.org

Integration of Theoretical and Experimental Approaches for Complex Chiral Systems

To guide the rational design of new catalysts and materials, and to gain a deeper understanding of the mechanisms underlying chiral recognition and induction, researchers are increasingly integrating theoretical and experimental approaches. researchgate.netacs.orgnih.gov

Computational modeling, including density functional theory (DFT) calculations and molecular dynamics simulations, is being used to study the interactions between chiral molecules like this compound and their environment. researchgate.net These theoretical studies can help to elucidate the mechanisms of chiral recognition in chromatographic separations and predict the enantioselectivity of catalysts. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-(+)-1-cyclohexylethylamine, and what critical reaction parameters influence enantiomeric purity?

- Methodological Answer : The most common synthesis involves reductive amination of cyclohexanone with methylamine. The reaction proceeds via an imine intermediate, which is reduced using sodium cyanoborohydride (NaBH₃CN) under controlled pH (4–6) to favor amine formation . Enantiomeric purity is achieved through chiral resolution (e.g., using mandelic acid derivatives) or asymmetric catalysis. Key parameters include:

- Temperature : 0–25°C to minimize side reactions.

- Solvent : Methanol or ethanol to stabilize intermediates.

- Catalyst : Optically pure reagents (e.g., (R)- or (S)-BINAP) for asymmetric synthesis.

- Post-synthesis analysis : Chiral HPLC or polarimetry to confirm >98% enantiomeric excess (ee) .